molecular formula C9H13NO2S B2404395 2-[(Oxan-4-yl)methoxy]-1,3-thiazole CAS No. 2195877-69-9

2-[(Oxan-4-yl)methoxy]-1,3-thiazole

Cat. No.: B2404395
CAS No.: 2195877-69-9
M. Wt: 199.27
InChI Key: BQSLNWZXYSUJLT-UHFFFAOYSA-N
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Description

2-[(Oxan-4-yl)methoxy]-1,3-thiazole is a heterocyclic compound that features a thiazole ring substituted with an oxan-4-ylmethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Oxan-4-yl)methoxy]-1,3-thiazole typically involves the reaction of oxan-4-ylmethanol with thiazole derivatives under specific conditions. One common method involves the use of a base such as sodium hydride to deprotonate the oxan-4-ylmethanol, followed by nucleophilic substitution with a thiazole halide . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations . This approach not only improves efficiency but also ensures consistent product quality.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(Oxan-4-yl)methoxy]-1,3-thiazole is unique due to its specific combination of the oxan-4-ylmethoxy group and the thiazole ring, which imparts distinct chemical and biological properties. This structural uniqueness allows for targeted applications in various fields of research and industry .

Properties

IUPAC Name

2-(oxan-4-ylmethoxy)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2S/c1-4-11-5-2-8(1)7-12-9-10-3-6-13-9/h3,6,8H,1-2,4-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQSLNWZXYSUJLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1COC2=NC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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